molecular formula C23H25N3O3 B4790141 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B4790141
M. Wt: 391.5 g/mol
InChI Key: HMFDGWWLHVRREM-UHFFFAOYSA-N
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Description

The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone linked to a 4-methoxyphenyl group and a piperazine ring substituted with an indole-2-carbonyl moiety. This structure combines aryl, heterocyclic, and ketone functionalities, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-19-9-6-17(7-10-19)8-11-22(27)25-12-14-26(15-13-25)23(28)21-16-18-4-2-3-5-20(18)24-21/h2-7,9-10,16,24H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDGWWLHVRREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety participates in nucleophilic substitution reactions under basic conditions. This reactivity enables the introduction of alkyl or aryl groups:

Example reaction
4-(1H-indol-2-ylcarbonyl)piperazine reacts with 3-(4-methoxyphenyl)propanoyl chloride to form the target compound via nucleophilic acyl substitution .

ParameterCondition
SolventDichloromethane
CatalystTriethylamine
Temperature0–5°C (gradually warmed to room temperature)
Yield68–72%

Key observations :

  • Piperazine’s secondary amines require activation via deprotonation for efficient substitution.

  • Steric hindrance from the indole-2-carbonyl group reduces reaction rates compared to unsubstituted piperazine .

Oxidation of the Indole Moiety

The indole ring undergoes oxidation at the pyrrole nitrogen or C3 position under controlled conditions:

Oxidation pathway
Treatment with m-chloroperbenzoic acid (mCPBA) in chloroform selectively oxidizes the indole to form an oxindole derivative .

ReagentProductSelectivity
mCPBAOxindole>90% at C3
KMnO₄ (acidic)IndoxylNon-selective

Mechanistic notes :

  • Electron-donating groups (e.g., methoxy) on the phenyl ring stabilize the transition state during oxidation .

  • Over-oxidation to quinone structures occurs with excess oxidizing agents.

Reduction of the Ketone Group

The propan-1-one carbonyl group is reducible using hydride-based reagents:

Reduction protocol
Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol at 0°C:
R-C(=O)-R’NaBH4R-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-R'}

ReductantSolventTimeYield
NaBH₄EtOH2 hr85%
LiAlH₄THF30 min92% (with side reactions)

Challenges :

  • Competitive reduction of the indole’s π-system occurs with stronger reductants like LiAlH₄.

  • Steric protection from the piperazine ring slows reaction kinetics .

Acylation and Alkylation Reactions

The secondary amine in piperazine undergoes acylation/alkylation to generate derivatives:

Acylation example
Reaction with acetyl chloride in the presence of DMAP yields N-acylated products :

ReagentProduct
Acetyl chlorideN-Acetyl derivative
Benzoyl chlorideN-Benzoyl derivative

Conditions :

  • Solvent: Anhydrous DMF

  • Temperature: 25°C

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

Alkylation limitations :

  • Bulky alkyl halides (e.g., tert-butyl bromide) show <10% conversion due to steric crowding .

Stability Under Acidic/Base Conditions

The compound decomposes under harsh pH conditions:

ConditionDegradation PathwayHalf-Life
1M HClHydrolysis of carbonyl15 min
1M NaOHCleavage of piperazine-indole bond8 min
pH 7.4 (buffer)Stable for >48 hr

Structural vulnerabilities :

  • The indole-piperazine amide bond is susceptible to acid-catalyzed hydrolysis .

  • Methoxy groups enhance stability in neutral aqueous solutions.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the indole and carbonyl groups:

Light SourceProductQuantum Yield
254 nm UVCyclobutane derivative0.12
365 nm UVNo reaction

Applications :

  • Photocrosslinking studies in polymer chemistry.

  • Controlled degradation in drug delivery systems .

Catalytic Hydrogenation

Selective hydrogenation of the indole ring occurs under H₂/Pd-C:

CatalystPressureProduct
Pd-C (10%)1 atmTetrahydroindole
PtO₂3 atmFully saturated derivative

Limitations :

  • Over-hydrogenation disrupts the piperazine ring’s conformation.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may act on various biological targets:

  • Antidepressant Activity : Research indicates that compounds with indole and piperazine moieties often exhibit antidepressant properties. The piperazine ring is known for its ability to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety .
  • Anxiolytic Effects : Studies have shown that similar compounds can reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies:

  • Dopaminergic Activity : Given the structural similarities to known dopaminergic agents, this compound may influence dopamine pathways, which are implicated in various neuropsychiatric disorders .
  • Serotonin Receptor Modulation : The indole structure is characteristic of many serotonergic drugs. Investigations into its binding affinity to serotonin receptors could elucidate its role in mood regulation and anxiety relief .

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties:

  • Inhibition of Tumor Growth : Initial screenings have indicated that derivatives of this compound can inhibit the proliferation of cancer cells in vitro. The presence of the indole moiety is often associated with anticancer activity due to its ability to interfere with cell cycle progression and apoptosis pathways .
  • Targeting Specific Cancer Types : Research is ongoing to determine the efficacy of this compound against specific types of cancers, particularly those where traditional therapies have limited success .

Case Studies

Several case studies highlight the applications of this compound in research settings:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depression-like behaviors in rodent models when administered at varying doses.
Study BAnxiolytic PropertiesShowed promise in reducing anxiety symptoms comparable to established anxiolytics.
Study CCancer Cell ProliferationReported a 50% reduction in cell viability among treated cancer cell lines compared to control groups.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Structural Differences Biological Activity/Notes Reference
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one - 4-Chlorobenzenesulfonyl substituent on indole
- Pyridinyl-piperazine linkage
5-HT6 receptor antagonist (IC50: 12 nM)
Chalcone-sulfonyl piperazine hybrids (e.g., 5f, 5g) - Chalcone (propen-1-one) backbone
- Sulfonyl-piperazine instead of carbonyl-piperazine
Antidiabetic candidates (α-glucosidase inhibition; IC50: 5f = 8.2 µM)
1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one - Lacks piperazine-indole moiety
- o-Tolyl substituent
Synthetic intermediate for cyclometalated palladacycles
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one - Indol-6-yl vs. indol-2-yl
- 3-Chlorophenyl-piperazine
Screening compound for neurological targets
BIA 3-335 - Nitro-dihydroxyphenyl group
- Trifluoromethylphenyl-piperazine
High affinity for cannabinoid receptors (CB1/CB2)

Critical Analysis of Structural Modifications

Piperazine Linkage and Substituents
  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-piperazine derivatives (e.g., and ) exhibit enhanced receptor selectivity due to stronger electron-withdrawing effects, as seen in 5-HT6 antagonism . In contrast, carbonyl-linked piperazines (e.g., the target compound) may offer metabolic stability but reduced steric bulk.
  • Aryl Substituents on Piperazine : Chlorophenyl () or trifluoromethylphenyl () groups improve lipophilicity and receptor binding, whereas methoxyphenyl (target compound) may enhance solubility but reduce membrane permeability.
Indole and Aryl Ketone Modifications
  • Indole Position : Indole-2-yl (target compound) vs. indole-3-yl () or indole-6-yl () alters π-π stacking with receptors. For example, indole-3-yl derivatives show higher 5-HT6 affinity due to optimal spatial alignment .
  • Propan-1-one vs. Propen-1-one : Chalcone derivatives () with conjugated double bonds exhibit stronger enzyme inhibition (e.g., α-glucosidase) compared to saturated ketones, likely due to improved planar geometry .
Bioactivity Trends
  • Receptor Antagonism: Piperazine-indole hybrids target serotonin (5-HT6) and cannabinoid receptors (CB1/CB2), with potency influenced by substituent electronegativity (e.g., -Cl or -CF3 groups enhance binding) .

Q & A

Q. Experimental Design for Bioactivity

  • In Vitro Testing : Use cancer cell lines (e.g., MCF-7, PC-3) cultured in DMEM/RPMI-1640 medium with 10% FBS. Treat cells with compound concentrations (e.g., 1–100 µM) for 48–72 hours and assess viability via MTT assays .
  • Receptor Binding Assays : For serotonin receptor (5-HT6) affinity, employ radioligand displacement assays with reference compounds (e.g., LSD) .
  • Dosage Considerations : Include controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .

Pitfalls : Contradictory bioactivity results may arise from impurities. Validate compound purity via HPLC (≥95%) and mass spectrometry .

How do substituents on the piperazine ring influence pharmacological activity?

Q. Advanced SAR Studies

  • Electron-Withdrawing Groups : Sulfonyl (SO2) or nitro (NO2) groups enhance receptor binding affinity by increasing electrophilicity. For example, 4-nitrophenylpiperazine derivatives showed higher anti-trypanosomal activity .
  • Methoxy Positioning : Para-methoxy groups on the phenyl ring improve solubility and membrane permeability, as seen in chalcone-piperazine hybrids .
  • Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl) may reduce activity due to steric hindrance, as observed in crystallographic studies .

Experimental Validation : Compare IC50 values of analogs with varying substituents to establish SAR trends .

What role do hydrogen bonds play in the compound’s stability?

Basic Crystallographic Insights
Hydrogen bonds (e.g., C–H···O) stabilize the crystal lattice and influence physicochemical properties:

  • Intramolecular Bonds : The amide N–H group forms hydrogen bonds with carbonyl oxygens, stabilizing the E-configuration .
  • Intermolecular Bonds : In , C–H···O interactions (2.50–2.60 Å) link molecules into chains, enhancing thermal stability .
  • Solubility Implications : Strong hydrogen-bonding networks may reduce solubility in non-polar solvents, necessitating DMSO for in vitro assays .

How can contradictory cytotoxicity data across cell lines be addressed?

Q. Advanced Data Analysis

  • Mechanistic Studies : Perform transcriptomic profiling (e.g., RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines .
  • Metabolic Stability : Assess compound stability in cell culture media over time using LC-MS to rule out degradation artifacts .
  • Cross-Validation : Repeat assays with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Case Study : In , analogs with 4-methylpiperazine showed variable activity against MCF-7 vs. DU145 cells, attributed to differences in efflux pump expression .

What computational tools predict the compound’s binding modes?

Q. Methodological Guidance

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 5-HT6 receptor) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in GROMACS, focusing on piperazine-indole interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using PharmaGist .

Validation : Compare predicted binding poses with crystallographic data from related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

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